molecular formula C23H21N5O3 B6488098 8-(2-methoxy-5-methylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 896300-77-9

8-(2-methoxy-5-methylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B6488098
CAS RN: 896300-77-9
M. Wt: 415.4 g/mol
InChI Key: VNXGPDWOIDETPW-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[1,2-g]purine-2,4-dione, which is a type of purine. Purines are biologically significant and are found in many important biomolecules such as DNA, RNA, and ATP. The compound also contains a methoxy group and a methylphenyl group, which can influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazo[1,2-g]purine-2,4-dione core, with the methoxy group and the methylphenyl group attached at the 8 and 7 positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazo[1,2-g]purine-2,4-dione core might undergo reactions typical of purines, while the methoxy and methylphenyl groups could participate in reactions typical of ethers and aromatic compounds, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in polar solvents, while the aromatic ring could contribute to its stability .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Based on its structure, it could potentially be harmful if swallowed, inhaled, or in contact with skin . Always refer to the relevant safety data sheet for detailed information .

Future Directions

Future research on this compound could focus on exploring its potential biological or pharmacological activities, given its structural similarity to biologically significant purines .

properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-14-10-11-18(31-4)16(12-14)28-17(15-8-6-5-7-9-15)13-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXGPDWOIDETPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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